molecular formula C7H9N3O4 B6302759 1-Allyl-1H-1,2,4-triazole oxalate CAS No. 2199982-46-0

1-Allyl-1H-1,2,4-triazole oxalate

Cat. No.: B6302759
CAS No.: 2199982-46-0
M. Wt: 199.16 g/mol
InChI Key: WSJLVYVHIGQKPQ-UHFFFAOYSA-N
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Description

1-Allyl-1H-1,2,4-triazole oxalate is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.05930578 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Allyl-1H-1,2,4-triazole oxalate is a derivative of 1,2,4-triazole, which has been found to have antimicrobial activity . The primary targets of this compound are the MurB enzyme of E. coli and CYP51 of C. albicans . These enzymes play crucial roles in the survival and growth of these organisms, making them ideal targets for antimicrobial action.

Mode of Action

The compound interacts with its targets by inhibiting their activity . The probable mechanism of antibacterial activity involves the inhibition of the MurB enzyme of E. coli, while CYP51 of C. albicans is involved in the mechanism of antifungal activity . This inhibition disrupts the normal functioning of these organisms, leading to their eventual death.

Biochemical Pathways

The inhibition of the MurB enzyme disrupts the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. This leads to the weakening of the cell wall and eventually, cell lysis . On the other hand, the inhibition of CYP51 disrupts the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and leakage of cellular contents, resulting in cell death .

Pharmacokinetics

It is worth mentioning that none of the tested compounds violated lipinski’s rule of five , which suggests that the compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the death of the targeted organisms. The compound has demonstrated antibacterial activity with minimum inhibitory concentration (MIC) lower than that of ampicillin and chloramphenicol . It also showed potent antifungal activity, being more effective than reference drugs ketoconazole and bifonazole .

Properties

IUPAC Name

oxalic acid;1-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.C2H2O4/c1-2-3-8-5-6-4-7-8;3-1(4)2(5)6/h2,4-5H,1,3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJLVYVHIGQKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC=N1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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